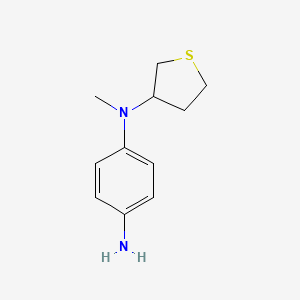![molecular formula C15H12Cl2O2 B1462613 5-氯-2-[(4-甲基苄基)氧基]苯甲酰氯 CAS No. 1160260-18-3](/img/structure/B1462613.png)
5-氯-2-[(4-甲基苄基)氧基]苯甲酰氯
描述
5-Chloro-2-[(4-methylbenzyl)oxy]benzoyl chloride is an organic compound with a complex structure, featuring a benzoyl chloride group substituted with a 5-chloro and a 4-methylbenzyl ether group
科学研究应用
5-Chloro-2-[(4-methylbenzyl)oxy]benzoyl chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the preparation of polymers and other advanced materials.
作用机制
Target of Action
Similar compounds are known to react with carboxylic acids, alcohols, and amines .
Mode of Action
5-Chloro-2-[(4-methylbenzyl)oxy]benzoyl chloride likely interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) reacts with an electrophile (a molecule that accepts an electron pair). The benzylic position of the compound can undergo both SN1 and SN2 reactions .
Biochemical Pathways
It’s plausible that the compound could influence pathways involving the synthesis of carboxylic anhydrides, esters, and amides, given its potential to react with carboxylic acids, alcohols, and amines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-2-[(4-methylbenzyl)oxy]benzoyl chloride. For instance, the compound’s reactivity could be affected by factors such as temperature, pH, and the presence of other reactive species .
生化分析
Biochemical Properties
5-Chloro-2-[(4-methylbenzyl)oxy]benzoyl chloride plays a significant role in biochemical reactions, particularly in the acylation of proteins and peptides. This compound interacts with enzymes such as acyltransferases, which facilitate the transfer of the acyl group to target biomolecules . The nature of these interactions involves the formation of covalent bonds between the acyl group of 5-Chloro-2-[(4-methylbenzyl)oxy]benzoyl chloride and the nucleophilic sites on the enzymes or proteins, leading to the modification of their structure and function .
Cellular Effects
5-Chloro-2-[(4-methylbenzyl)oxy]benzoyl chloride affects various types of cells and cellular processes. It influences cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism . The compound can alter the activity of key signaling molecules, leading to changes in downstream cellular responses. Additionally, it can impact gene expression by modifying transcription factors or other regulatory proteins, thereby affecting the overall cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-Chloro-2-[(4-methylbenzyl)oxy]benzoyl chloride involves its interaction with specific biomolecules. The compound binds to enzymes and proteins through covalent bonding, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression by modifying transcription factors or other regulatory proteins. The compound’s ability to acylate proteins plays a crucial role in its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-2-[(4-methylbenzyl)oxy]benzoyl chloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies can result in sustained changes in cellular function .
Dosage Effects in Animal Models
The effects of 5-Chloro-2-[(4-methylbenzyl)oxy]benzoyl chloride vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
5-Chloro-2-[(4-methylbenzyl)oxy]benzoyl chloride is involved in various metabolic pathways. It interacts with enzymes such as acyltransferases and other cofactors that facilitate its metabolism . The compound’s involvement in metabolic pathways can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these pathways is crucial for elucidating the compound’s overall biochemical effects .
Transport and Distribution
The transport and distribution of 5-Chloro-2-[(4-methylbenzyl)oxy]benzoyl chloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its biochemical activity and overall efficacy in experimental studies .
Subcellular Localization
5-Chloro-2-[(4-methylbenzyl)oxy]benzoyl chloride exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(4-methylbenzyl)oxy]benzoyl chloride typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 4-methylbenzyl chloride in the presence of a base, followed by chlorination. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-Chloro-2-[(4-methylbenzyl)oxy]benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can participate in nucleophilic substitution reactions, forming esters or amides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents used.
Hydrolysis: The benzoyl chloride group is susceptible to hydrolysis, forming the corresponding benzoic acid derivative.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Hydrolysis Conditions: Aqueous acid or base
Major Products
Esters and Amides: Formed from nucleophilic substitution reactions
Benzoic Acid Derivatives: Formed from hydrolysis
相似化合物的比较
Similar Compounds
- 5-Chloro-2-[(2-methylbenzyl)oxy]benzoyl chloride
- 4-Chloro-2-methoxybenzyl alcohol
Uniqueness
5-Chloro-2-[(4-methylbenzyl)oxy]benzoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to similar compounds
属性
IUPAC Name |
5-chloro-2-[(4-methylphenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O2/c1-10-2-4-11(5-3-10)9-19-14-7-6-12(16)8-13(14)15(17)18/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFOIZFKLYQZBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


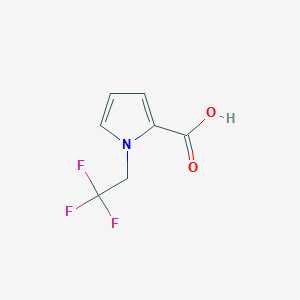

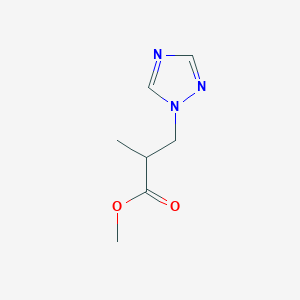
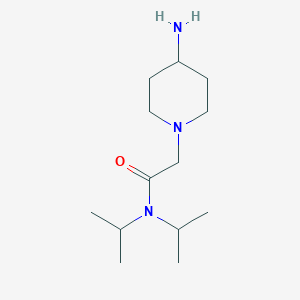
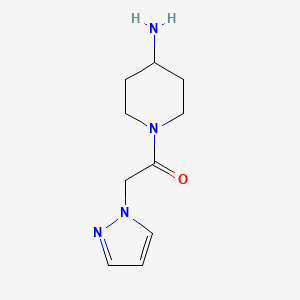
![2-[4-(2-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1462538.png)
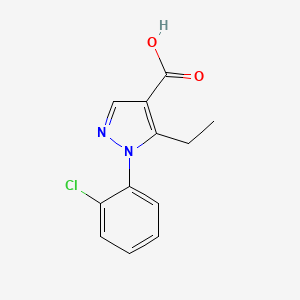
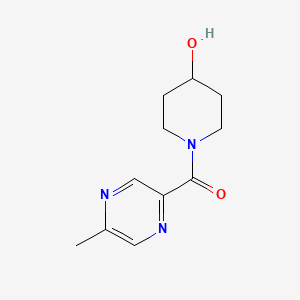
![(1-Cyclopropylethyl)[(2,4-difluorophenyl)methyl]amine](/img/structure/B1462545.png)
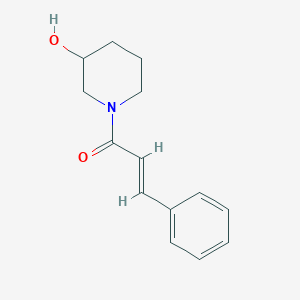
![1-{4-[(3-Methoxypropyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1462548.png)
![1-{4-[(1-Methoxypropan-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1462549.png)
